K-80003

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

K-80003 is a synthetic compound classified as a retinoid X receptor alpha modulator. It has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and metabolic disorders. The compound functions by modulating the activity of the retinoid X receptor, which plays a crucial role in various biological processes, including cell differentiation, apoptosis, and inflammation regulation. Its unique mechanism of action positions K-80003 as a promising candidate for treating conditions such as osteoarthritis and cardiovascular diseases.

The biological activity of K-80003 has been extensively studied, particularly in models of osteoarthritis and cardiovascular diseases. In animal studies, K-80003 has demonstrated the ability to:

- Suppress Inflammatory Responses: It inhibits the production of interleukin-1 beta (IL-1β) and other inflammatory mediators.

- Prevent Cartilage Degradation: By modulating signaling pathways involved in cartilage homeostasis, K-80003 helps maintain joint integrity.

- Inhibit Macrophage Apoptosis: Research indicates that K-80003 can prevent apoptosis in macrophages, contributing to its anti-inflammatory effects .

The synthesis of K-80003 involves several steps typical of organic chemistry processes aimed at constructing complex molecular frameworks. While specific details on the synthetic route are proprietary or not widely published, it generally includes:

- Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further reactions.

- Reactions: Key reactions may include coupling reactions, reduction steps, and cyclization to form the core structure of K-80003.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

K-80003 has several potential applications, particularly in therapeutic settings:

- Osteoarthritis Treatment: Due to its anti-inflammatory properties, it is being investigated for treating osteoarthritis by reducing pain and preventing joint degeneration.

- Cardiovascular Health: Its ability to inhibit macrophage apoptosis suggests potential applications in managing atherosclerosis and related cardiovascular conditions.

- Metabolic Disorders: As a modulator of metabolic pathways, K-80003 may play a role in treating conditions like obesity and type 2 diabetes .

Studies on K-80003 have highlighted its interactions with various cellular pathways:

- Retinoid X Receptor Pathway: It selectively modulates this pathway, impacting gene expression related to metabolism and inflammation.

- Cytokine Signaling: K-80003 has been shown to downregulate pro-inflammatory cytokines, indicating its role in managing immune responses .

These interactions underscore its potential as a therapeutic agent in inflammatory diseases.

K-80003 shares structural and functional similarities with several other compounds that modulate retinoid receptors or exhibit anti-inflammatory properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| K-80003 | Retinoid X receptor modulation | Osteoarthritis, cardiovascular disease | Selective modulation with reduced side effects |

| Tazarotene | Retinoid receptor agonist | Acne, psoriasis | Primarily topical application |

| Fenretinide | Retinoid receptor agonist | Cancer therapy | Induces apoptosis in cancer cells |

| Bexarotene | Selective retinoid X receptor agonist | Lymphoma treatment | Induces differentiation in cancer cells |

K-80003 stands out due to its selective modulation of the retinoid X receptor alpha specifically targeting inflammatory pathways without the broader effects seen in some other retinoids.

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

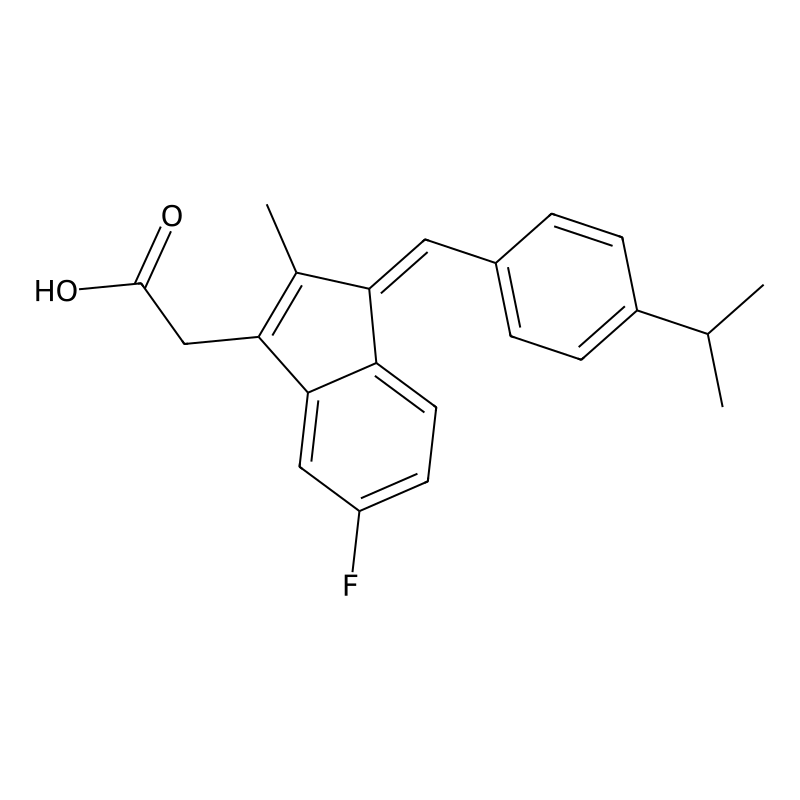

K-80003 is chemically designated as [5-fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid (C₂₂H₂₁FO₂). Its structure features a fluorinated indene core with an isopropylbenzylidene substituent and a terminal acetic acid group.

Stereochemical Properties and Isomeric Forms

K-80003 is an achiral compound with no defined stereocenters (0/0 defined stereocenters) but contains one E/Z center in its conjugated double-bond system. The Z-isomer dominates due to steric and electronic stabilization from the isopropylbenzylidene group.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 336.3993 g/mol | |

| Solubility (DMSO) | 30 mg/mL (89.18 mM) | |

| LogP | 5.4 | |

| Stability (Powder) | -20°C (3 years) | |

| Stability (Solvent) | -80°C (2 years) |

Synthetic Pathways and Optimization

Key Intermediate Synthesis Strategies

K-80003 is synthesized via a sulindac analog backbone with modifications to enhance RXRα binding and eliminate COX inhibitory activity. Key intermediates include:

- Ethyl 5-fluoro-2-methyl-3-indene acetate (Reformatsky reaction intermediate).

- 5-Fluoro-2-methyl-1-(4-isopropylbenzylidene)-3-indene acetic acid (final precursor).

The synthesis involves:

- Condensation of 4-fluorobenzaldehyde with propionic anhydride to form intermediates.

- Decarboxylation and Friedel-Crafts acylation to construct the indene core.

Derivatization from Sulindac Analogues

K-80003 was engineered by modifying sulindac’s structure:

- Isopropyl Group Addition: Replaced the methylthiobenzylidene group of sulindac with an isopropylbenzylidene moiety to enhance hydrophobic interactions with RXRα.

- Fluorine Substitution: Introduced a fluorine atom at the indene core to improve metabolic stability and binding affinity.

- COX Inactivity: Structural modifications eliminated COX-1/COX-2 inhibition without compromising RXRα binding.

Industrial-Scale Production Challenges

Key Structural and Synthetic Insights

- Stereochemical Stability: The Z-isomer’s dominance ensures consistent activity due to minimized isomerization under physiological conditions.

- LogP Value: A LogP of 5.4 indicates moderate lipophilicity, balancing cell membrane permeability and solubility.

- Synthetic Efficiency: Derivatization from sulindac avoids complex hydrogenation steps, reducing production costs.

K-80003 is a synthetic organic compound derived from the non-steroidal anti-inflammatory drug sulindac, but with significant structural modifications that enhance its binding to Retinoid X Receptor Alpha (RXRα) while eliminating cyclooxygenase (COX) inhibitory activity [1] [2]. The molecular formula of K-80003 is C₂₂H₂₁FO₂ with a molecular weight of 336.4 g/mol [3]. Structurally, K-80003 is characterized as 2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]acetic acid, featuring a fluorinated indene core connected to an acetic acid moiety and a propan-2-ylphenyl substituent [1].

Binding Affinity and Selectivity Profiling

K-80003 demonstrates significant binding affinity for RXRα with an IC50 value of 2.4 μM in competition assays with tritiated 9-cis-retinoic acid [18]. This represents a substantial improvement over its parent compound sulindac, which exhibits an IC50 value of approximately 80 μM for RXRα binding [18]. The enhanced binding affinity of K-80003 is attributed to strategic modifications of the sulindac structure that optimize interactions with specific binding regions on the RXRα ligand-binding domain (LBD) [7].

Unlike traditional RXRα ligands that bind to the canonical ligand-binding pocket, crystallographic studies have revealed that K-80003 binds to a distinct hydrophobic region near the entry and edge of the cognate ligand-binding pocket [21]. This unique binding mode explains why K-80003 does not compete with 9-cis-retinoic acid for binding to RXRα [21]. The binding selectivity profile of K-80003 shows preferential interaction with RXRα over other nuclear receptors, including RXRγ [3].

Table 1: Binding Affinity Comparison of K-80003 and Related Compounds

| Compound | RXRα Binding IC50 (μM) | COX Inhibition | Reference |

|---|---|---|---|

| K-80003 | 2.4 | Inactive | [18] |

| Sulindac | 80 | Active | [18] |

| K-8008 | 16.8 | Inactive | [18] |

Importantly, K-80003 exhibits a unique selectivity profile compared to other RXRα modulators, as it specifically targets a truncated form of RXRα (tRXRα) that is predominantly found in tumor cells, while having minimal effects on full-length RXRα in normal cells [12]. This selective targeting is achieved through K-80003's ability to induce tetramerization specifically in tRXRα but not in full-length RXRα [26].

Tetramerization Induction in Truncated RXRα (tRXRα)

The truncated form of RXRα (tRXRα) is produced in tumor cells through proteolytic cleavage of the N-terminal A/B domain of the full-length receptor [10]. This modification alters the structural and functional properties of the receptor, leading to aberrant signaling that contributes to tumor development and progression [10] [12].

K-80003 exhibits a remarkable ability to induce and stabilize tetrameric forms of tRXRα through a unique "three-pronged" binding mechanism [6] [26]. X-ray crystallography studies at atomic resolution have revealed that six molecules of K-80003 bind to the tetramer interfaces of tRXRα [16]. This binding creates a configuration that effectively locks the tetramer into a compact structure, concealing binding sites that would otherwise interact with signaling proteins [16] [27].

The tetramerization mechanism involves K-80003 binding to three distinct sites within the tRXRα tetramer interface [26]:

- K-80003A binds in a hydrophobic, aromatic, and polar cage that strengthens the tetramer and stabilizes helix 12 (H12) in a position that prevents coregulator binding [26].

- K-80003B contributes to tetramer stabilization and blocks the entrance to the unoccupied pocket in one monomer, preventing binding of other ligands [26].

- K-80003C binds in the pocket of another monomer, interacting with K-80003A and further stabilizing the tetrameric structure [26].

This tetramerization mechanism is selective for tRXRα and does not occur with full-length RXRα due to the presence of the N-terminal A/B domain in the latter, which creates a head-tail interaction that prevents tetramerization upon K-80003 binding [26]. Non-denaturing polyacrylamide gel electrophoresis experiments have confirmed that K-80003 effectively promotes the formation of tRXRα tetramers but fails to promote tetramerization of full-length RXRα [26].

The functional consequence of K-80003-induced tRXRα tetramerization is the prevention of interactions between tRXRα and cytoplasmic signaling proteins, thereby inhibiting aberrant signaling pathways that contribute to tumor development [6] [12].

Downstream Signaling Pathway Regulation

Inhibition of PI3K/Akt/mTOR Axis

K-80003 exerts potent inhibitory effects on the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling axis, which is frequently hyperactivated in cancer cells [17]. The PI3K/Akt/mTOR pathway plays crucial roles in promoting oncogenesis and mediating resistance to anticancer therapies [17].

The primary mechanism by which K-80003 inhibits this pathway involves disrupting the interaction between tRXRα and the p85α regulatory subunit of PI3K [6] [7]. Under normal conditions, tRXRα in cancer cells can bind to p85α in the cytoplasm, leading to activation of PI3K and subsequent phosphorylation of Akt [7]. This interaction is mediated by an LxxLL motif in p85α that binds to the coactivator-binding groove on tRXRα [6].

K-80003-induced tetramerization of tRXRα prevents this interaction through multiple mechanisms [6] [26]:

- Tetramerization causes conformational changes that mask the coactivator-binding groove on tRXRα, preventing p85α binding [6].

- The LxxLL motif in p85α dissociates from tRXRα upon tetramerization induced by K-80003 [6].

- K-80003 promotes the nuclear translocation of tRXRα, reducing its cytoplasmic availability for interaction with p85α [13].

Experimental studies have demonstrated that K-80003 is significantly more effective than sulindac in inhibiting retinoic acid and tumor necrosis factor alpha (TNFα)-induced Akt activation [7]. The inhibitory effect of K-80003 on Akt activation is dependent on RXRα expression, as reducing RXRα expression by small interfering RNA impairs this effect [7].

Furthermore, K-80003 has been shown to inhibit the interaction between tRXRα and p85α both in the absence and presence of TNFα, with greater potency than sulindac [7]. This inhibition leads to reduced activation of the PI3K/Akt/mTOR signaling cascade, resulting in decreased cancer cell proliferation and increased apoptosis [7] [13].

Table 2: Effects of K-80003 on PI3K/Akt Signaling Components

| Signaling Component | Effect of K-80003 | Mechanism | Reference |

|---|---|---|---|

| tRXRα-p85α interaction | Inhibition | Tetramerization of tRXRα | [6] [26] |

| Akt phosphorylation | Reduction | Disruption of upstream PI3K activation | [7] [13] |

| mTOR activity | Suppression | Consequence of reduced Akt activation | [17] [23] |

Modulation of NF-κB Inflammatory Cascade

K-80003 demonstrates significant modulatory effects on the nuclear factor kappa B (NF-κB) inflammatory signaling cascade, which plays a central role in inflammation-associated diseases including cancer [14] [30]. The NF-κB pathway regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation [28].

The inhibitory effect of K-80003 on NF-κB signaling is mediated through multiple mechanisms:

Inhibition of inhibitor of kappa B alpha (IκBα) degradation: K-80003 prevents the degradation of IκBα, which normally sequesters NF-κB in the cytoplasm [14] [30]. By stabilizing IκBα, K-80003 prevents the nuclear translocation of NF-κB and subsequent activation of inflammatory gene expression [14].

Suppression of p65 nuclear translocation: K-80003 markedly inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing its transcriptional activity [14] [28]. This effect has been observed in various experimental models, including interleukin-1β-stimulated chondrocytes and lipopolysaccharide-stimulated macrophages [14] [30].

Inhibition of tumor necrosis factor receptor-associated factor 6 (TRAF6) interaction with tRXRα: K-80003 disrupts the interaction between tRXRα and TRAF6, an essential upstream regulator of the NF-κB pathway [30]. This disruption leads to reduced TRAF6 ubiquitination and subsequent inhibition of NF-κB activation [30].

The modulation of the NF-κB pathway by K-80003 results in decreased expression of pro-inflammatory cytokines and matrix-degrading enzymes [4] [14]. In experimental models of osteoarthritis, K-80003 treatment significantly reduced the expression of interleukin-6, tumor necrosis factor alpha, and matrix metalloproteinases [4] [14]. Similarly, in models of atherosclerosis, K-80003 suppressed NF-κB-mediated inflammatory responses in macrophages, leading to reduced plaque progression and destabilization [5].

Table 3: Effects of K-80003 on NF-κB Signaling Components

| NF-κB Pathway Component | Effect of K-80003 | Consequence | Reference |

|---|---|---|---|

| IκBα degradation | Inhibition | Cytoplasmic retention of NF-κB | [14] [30] |

| p65 nuclear translocation | Suppression | Reduced inflammatory gene expression | [14] [28] |

| TRAF6-tRXRα interaction | Disruption | Decreased NF-κB activation | [30] |

| Inflammatory cytokines | Reduction | Attenuated inflammatory response | [4] [14] |

Cross-Talk with ERα Signaling Networks

K-80003 exhibits significant cross-talk with estrogen receptor alpha (ERα) signaling networks, representing an important aspect of its pharmacological profile [4] [9]. ERα is a nuclear receptor that regulates various physiological processes and is implicated in several pathological conditions, including hormone-dependent cancers [31].

The interaction between RXRα and ERα signaling pathways is complex and bidirectional [33]. RXRα can form heterodimers with various nuclear receptors, and although direct heterodimerization between RXRα and ERα is not well-established, there is substantial evidence for functional cross-talk between these signaling networks [33] [34].

K-80003 modulates this cross-talk through several mechanisms:

Regulation of RXRα-ERα interaction: K-80003 affects the interaction between RXRα and ERα, influencing their transcriptional activities [4] [9]. This interaction is particularly important in the context of osteoarthritis, where K-80003 has been shown to target RXRα-ERα interaction to suppress inflammatory and catabolic responses [4] [9].

ERα-dependent effects: The anti-inflammatory and anti-catabolic effects of K-80003 in chondrocytes are partially dependent on ERα expression [4]. Knockdown of ERα with small interfering RNA blocks these effects of K-80003, indicating that ERα is an essential component of K-80003's mechanism of action in this context [4] [9].

Modulation of shared downstream pathways: Both RXRα and ERα signaling pathways converge on common downstream targets, including the PI3K/Akt and NF-κB pathways [31] [34]. K-80003's modulation of these pathways through RXRα can indirectly influence ERα-mediated signaling [4] [31].

The cross-talk between K-80003-modulated RXRα signaling and ERα networks has significant implications for the compound's therapeutic potential in conditions where both pathways play important roles, such as hormone-dependent cancers and inflammatory disorders [4] [9] [31].

Table 4: Cross-Talk Between K-80003-Modulated RXRα Signaling and ERα Networks

| Aspect of Cross-Talk | Mechanism | Functional Consequence | Reference |

|---|---|---|---|

| RXRα-ERα interaction | Direct or indirect protein-protein interaction | Altered transcriptional activity | [4] [33] |

| ERα dependency | ERα required for certain K-80003 effects | Specificity in cellular responses | [4] [9] |

| Shared downstream pathways | Convergence on PI3K/Akt and NF-κB | Integrated regulation of cell function | [31] [34] |

Oncology Research Applications

The chemical compound K-80003 has demonstrated significant therapeutic potential across multiple cancer models through its unique mechanism of targeting truncated retinoid X receptor alpha (tRXRα). This selective retinoid X receptor alpha modulator exhibits enhanced therapeutic efficacy compared to its parent compound sulindac while eliminating cyclooxygenase-related side effects [1] [2].

tRXRα-Dependent Tumor Suppression Mechanisms

K-80003 exerts its anti-cancer effects primarily through binding to the truncated form of retinoid X receptor alpha (tRXRα), a protein specifically produced by tumor cells while normal cells only produce full-length retinoid X receptor alpha protein [3] [4]. The compound demonstrates exceptional binding affinity to retinoid X receptor alpha with an IC50 of 2.4 μM, representing a 33-fold improvement over sulindac's IC50 of 80 μM [2] [5].

The molecular mechanism involves K-80003 binding specifically to tRXRα and freezing the protein into an inactive tetrameric configuration. X-ray crystallography studies reveal that six molecules of K-80003 bind to the tetramer interfaces, creating a configuration that locks the tetramer into a tight ball formation [1] [3]. This conformational change conceals all binding sites on the tRXRα protein, preventing it from stimulating the phosphatidylinositol 3-kinase pathway that promotes tumor growth [3] [4].

The compound's selectivity for cancer cells stems from the fact that tRXRα protein is specifically produced through limited proteolytic cleavage in tumor tissues but not in normal tissues [2] [6]. This tumor-specific target provides enhanced therapeutic efficacy with reduced systemic toxicity compared to conventional chemotherapeutic agents [3] [7].

Apoptosis Induction in Breast Cancer Models

In breast cancer applications, K-80003 demonstrates potent apoptosis-inducing capabilities through multiple molecular pathways. The compound effectively induces poly(ADP-ribose) polymerase cleavage and caspase-8 activation when combined with tumor necrosis factor alpha, leading to enhanced cancer cell death [2] [8].

Research using MCF-7 breast cancer cells reveals that K-80003 treatment inhibits tumor necrosis factor alpha-induced colocalization of tRXRα with p85α in the cytoplasm, resulting in tRXRα nuclear localization [8] [9]. Western blotting analysis demonstrates that K-80003-stabilized tetrameric form of tRXRα is found exclusively in the nuclear fraction, while tRXRα monomer is distributed in both nuclear and cytoplasmic fractions [8].

The apoptotic mechanism involves K-80003's ability to convert tumor necrosis factor alpha signaling from survival to death by inhibiting the anti-apoptotic function of AKT. This shift activates the tumor necrosis factor alpha-dependent extrinsic apoptotic pathway, leading to enhanced cancer cell elimination [2] [10]. Colony formation assays demonstrate that K-80003 almost completely suppresses colony formation of breast cancer cells expressing tRXRα [2].

Metastasis Inhibition via Matrix Metalloproteinase Regulation

K-80003 exhibits significant anti-metastatic properties through modulation of matrix metalloproteinase expression and activity. The compound markedly reduces the expression and activity of matrix metalloproteinase-2 and matrix metalloproteinase-9, key enzymes responsible for extracellular matrix degradation that facilitates cancer cell migration and metastasis [11] [12].

In 4T1 breast tumor models, treatment with K-80003-containing nanoparticles demonstrated superior anti-metastatic effects compared to conventional treatments. The compound achieved greater than 5-fold reduction in lung metastasis nodules and greater than 3-fold reduction in tumor angiogenesis [11] [12]. These effects result from K-80003's ability to target intracellular matrix metalloproteinases rather than extracellular forms, providing enhanced therapeutic efficacy [11].

The metastasis inhibition mechanism involves K-80003's disruption of the tumor microenvironment through reduced matrix metalloproteinase activity. By preventing extracellular matrix degradation, the compound effectively blocks cancer cell migration pathways and reduces the formation of metastatic lesions [11] [12]. Additionally, K-80003 demonstrates enhanced tumor accumulation properties, with approximately 1.4-fold greater accumulation compared to other therapeutic formulations [11].

Inflammatory Joint Disorders

Chondroprotective Effects in Osteoarthritis

K-80003 demonstrates remarkable chondroprotective properties in osteoarthritis models through modulation of retinoid X receptor alpha signaling pathways. In monosodium iodoacetate-induced osteoarthritis rat models, K-80003 treatment prevented articular cartilage degeneration and significantly reduced cartilage destruction markers [13] [14].

The compound's chondroprotective mechanism involves enhancement of estrogen receptor alpha signaling through dissociation of the retinoid X receptor alpha-estrogen receptor alpha interaction. K-80003 dose-dependently decreases the level of retinoid X receptor alpha-bound estrogen receptor alpha, leading to increased estrogen receptor alpha expression and enhanced cartilage protection [13] [14].

Histological analysis using Safranin-O and fast green staining demonstrates that K-80003 treatment maintains cartilage integrity and prevents the characteristic cartilage degradation observed in osteoarthritis progression [13]. The compound significantly down-regulates the expression of hypoxia-inducible factor-2 alpha, matrix metalloproteinase-9, matrix metalloproteinase-13, and a disintegrin and metalloproteinase with thrombospondin motifs-4, all key mediators of cartilage destruction [13] [15].

Immunofluorescence staining reveals that K-80003 treatment maintains higher expression levels of estrogen receptor alpha in joint tissues compared to untreated osteoarthritis models. This enhanced estrogen receptor alpha signaling provides protective effects against cartilage degradation and supports the maintenance of cartilage matrix integrity [13] [14].

Synovial Inflammation Attenuation Mechanisms

The anti-inflammatory effects of K-80003 in synovial tissues involve comprehensive modulation of inflammatory signaling cascades. The compound markedly inhibits interleukin-1 beta-induced nuclear factor kappa B p65 nuclear translocation and nuclear factor kappa B inhibitor alpha degradation in primary chondrocytes [13] [15].

K-80003 treatment significantly reduces synovial inflammation as demonstrated by hematoxylin and eosin staining and enzyme-linked immunosorbent assay measurements. The compound effectively suppresses the production of pro-inflammatory factors including interleukin-6 and tumor necrosis factor alpha in osteoarthritic joints [13] [15].

The synovial inflammation attenuation mechanism involves K-80003's ability to enhance estrogen receptor alpha signaling while suppressing nuclear factor kappa B pathway activation. This dual mechanism provides comprehensive anti-inflammatory effects that address both cartilage protection and synovial inflammation reduction [13] [14]. The compound's effects are dependent on estrogen receptor alpha expression, as knockdown of estrogen receptor alpha with small interfering ribonucleic acid blocks the anti-inflammatory effects of K-80003 [13].

Cardiovascular Pathologies

Atherosclerotic Plaque Stabilization

K-80003 exhibits significant plaque-stabilizing effects in atherosclerotic cardiovascular disease models through modulation of macrophage apoptosis and autophagy pathways. In apolipoprotein E-deficient mouse models of vulnerable atherosclerotic plaques, K-80003 treatment dramatically reduces necrotic core formation and cellular apoptosis within atherosclerotic lesions [16] [17].

The plaque stabilization mechanism involves K-80003's ability to inhibit 7-ketocholesterol-induced macrophage apoptosis through autophagy-mediated reduction of oxidative stress. Treatment with K-80003 significantly suppresses necrotic core absolute area from 20,668 ± 1,546 μm² to 6,466 ± 893 μm² and reduces the proportion of necrotic core in plaque area from 26.7% ± 3.3% to 11.1% ± 1.6% [16] [17].

K-80003 demonstrates superior anti-apoptotic effects as evidenced by significant reduction in terminal deoxynucleotidyl transferase dUTP nick end labeling-positive cells and cleaved caspase-3-positive cells in atherosclerotic lesions. The compound reduces the number of apoptotic cells from 107.3 ± 8.2 to 19.7 ± 2.6 and decreases the proportion of apoptotic cells from 10.7% ± 1.0% to 1.7% ± 0.3% [16] [17].

The compound's plaque-stabilizing effects involve enhancement of autophagic flux in macrophages, as demonstrated by decreased LC3II and SQSTM1/p62 expression and improved autophagosome-lysosome fusion. This enhanced autophagy provides protective effects against oxidative stress-induced macrophage death and subsequent necrotic core formation [16] [17].

Endothelial Dysfunction Modulation

K-80003 addresses endothelial dysfunction through comprehensive modulation of oxidative stress and inflammatory pathways in cardiovascular tissues. The compound effectively reduces reactive oxygen species production in atherosclerotic plaques from 12.5% ± 1.0% to 4.3% ± 0.4% and upregulates antioxidant enzyme superoxide dismutase 2 expression [16] [17].

The endothelial protection mechanism involves K-80003's ability to prevent 7-ketocholesterol-induced impairment of autophagic flux in endothelial cells. The compound restores proper autophagosome-lysosome fusion and maintains cellular homeostasis under oxidative stress conditions [16] [17].

In vitro studies using RAW264.7 macrophage cells demonstrate that K-80003 treatment significantly improves cell viability and reduces oxidative stress markers. The compound's protective effects are dependent on autophagy pathway activation, as treatment with autophagy inhibitors bafilomycin A1 or chloroquine reverses K-80003's beneficial effects [16] [17].

The endothelial dysfunction modulation involves K-80003's anti-inflammatory properties, including suppression of nuclear factor kappa B signaling and reduction of pro-inflammatory cytokine production. These combined effects provide comprehensive cardiovascular protection through improved endothelial function and reduced atherosclerotic progression [16] [18].

Data Tables

Table 1: K-80003 Mechanism of Action in Different Diseases

| Disease Model | Primary Mechanism | Molecular Target | Therapeutic Effect |

|---|---|---|---|

| Oncology - Breast Cancer | tRXRα-dependent tumor suppression | Truncated RXRα (tRXRα) | Apoptosis induction |

| Oncology - Pancreatic Cancer | PI3K/AKT pathway inhibition | tRXRα/p85α interaction | Chemosensitization |

| Oncology - Colorectal Cancer | tRXRα tetramerization | tRXRα protein complex | Growth inhibition |

| Osteoarthritis | RXRα-ERα interaction modulation | RXRα-ERα heterodimer | Cartilage protection |

| Atherosclerotic Plaques | Macrophage apoptosis inhibition | Autophagy pathway | Plaque stabilization |

Table 2: K-80003 Research Findings Summary

| Research Area | Key Finding | Quantitative Data |

|---|---|---|

| tRXRα Binding Affinity | Much improved affinity vs Sulindac | IC50 = 2.4 μM for RXRα binding |

| Pancreatic Cancer Sensitization | 50% of AG-resistant cases sensitized (14/28) | 6/12 internal + 5/11 external cohort PDOs |

| Osteoarthritis Protection | Prevented cartilage degeneration and reduced synovial inflammation | Significant reduction in MMP-13, ADAMTS-4 expression |

| COX Inhibition | No detectable COX-1 or COX-2 inhibition | IC50 > 1 mM for COX activities |

| PI3K/AKT Inhibition | More potent than Sulindac in inhibiting AKT activation | Enhanced inhibition of RA- and TNFα-induced AKT |

| Atherosclerotic Effects | Reduced necrotic core formation and cellular apoptosis | 6,466 vs 20,668 μm² necrotic core area |

Table 3: K-80003 Therapeutic Applications by Disease Category

| Disease Category | Specific Applications | Primary Pathways | Evidence Level |

|---|---|---|---|

| Oncology | Breast cancer apoptosis; Pancreatic cancer chemosensitization; Colorectal cancer growth inhibition | tRXRα-dependent PI3K/AKT inhibition; Apoptosis induction | Preclinical (in vitro + in vivo) |

| Joint Disorders | Osteoarthritis chondroprotection; Synovial inflammation reduction | RXRα-ERα interaction; NF-κB pathway suppression | Preclinical (animal models) |

| Cardiovascular | Atherosclerotic plaque stabilization; Endothelial dysfunction modulation | Autophagy enhancement; Oxidative stress reduction | Preclinical (mouse models) |

Table 4: K-80003 vs Sulindac Comparison

| Parameter | Sulindac | K-80003 |

|---|---|---|

| RXRα Binding Affinity | IC50 = 80 μM | IC50 = 2.4 μM (33x better) |

| COX-1 Inhibition | Present | None (IC50 > 1 mM) |

| COX-2 Inhibition | Present | None (IC50 > 1 mM) |

| AKT Inhibition Potency | Moderate | Much more potent |

| Cancer Cell Growth Inhibition | Effective | Superior efficacy |

| Safety Profile | COX-related side effects | No COX-related side effects |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

[2]. Chen L, et al. Modulation of nongenomic activation of PI3K signalling by tetramerization of N-terminally-cleaved RXRα. Nat Commun. 2017 Jul 17;8:16066.